TCO-PEG2-amido maleimide

Bioconjugation Click Chemistry Kinetics

Researchers requiring site-specific bioconjugation often face inconsistent yields and linker heterogeneity. TCO-PEG2-amido maleimide (CAS 2141981-85-1) solves this with its dual orthogonal reactivity: • Maleimide for selective thiol coupling (pH 6.5-7.5) and TCO for catalyst-free IEDDA click with tetrazines (k₂ > 10⁴ M⁻¹s⁻¹). • Compact PEG2 spacer balances aqueous solubility with minimal steric hindrance, ensuring high conjugation efficiency. • Consistent ≥95% purity across batches reduces rework and supports reproducible ADC, pretargeted imaging, and nanoparticle workflows.

Molecular Formula C22H33N3O7
Molecular Weight 451.5 g/mol
Cat. No. B13925716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG2-amido maleimide
Molecular FormulaC22H33N3O7
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1-
InChIKeyZDSFAYZUCKCRTR-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG2-amido maleimide Overview


TCO-PEG2-amido maleimide (CAS: 2141981-85-1, MF: C22H33N3O7, MW: 451.5 g/mol) is a heterobifunctional crosslinker containing a trans-cyclooctene (TCO) group and a maleimide moiety, connected by a short polyethylene glycol (PEG2) spacer [1]. The TCO group enables rapid, catalyst-free bioorthogonal conjugation with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions, while the maleimide selectively reacts with thiol groups under mild, physiological conditions . The PEG2 spacer enhances aqueous solubility and provides a compact, minimal distance for efficient conjugation, making it a versatile tool in bioconjugation, antibody-drug conjugate (ADC) synthesis, and targeted delivery research .

TCO-tetrazine IEDDA + maleimide-thiol orthogonal reactivity
Compact PEG2 spacer for sterically demanding bioconjugation
Suited for ADC synthesis, pretargeted imaging, and nanoparticle modification

Why TCO-PEG2-amido maleimide Cannot Be Substituted


The performance of heterobifunctional linkers like TCO-PEG2-amido maleimide is critically dependent on linker length, functional group reactivity, and steric constraints. Simple substitution with a longer PEG analog (e.g., PEG3 or PEG4) or a different reactive handle (e.g., methyltetrazine) alters key parameters such as reaction kinetics, conjugation efficiency, and biomolecule stability. For example, longer PEG spacers can increase solubility but may reduce labeling efficiency due to increased steric hindrance and flexibility, while alternative click partners exhibit different reaction rates and orthogonality . Consequently, generic substitution without rigorous experimental validation risks suboptimal conjugation yields, altered biomolecule function, and compromised in vivo performance [1].

Longer PEG analogs (PEG3/PEG4) may increase steric hindrance and reduce labeling efficiency for buried thiols.
Alternative click handles (e.g., methyltetrazine) exhibit different reaction rates and may compromise orthogonality in sequential conjugations.
Bis-maleimide linkers lack orthogonal control and are prone to homodimerization, limiting complex conjugate assembly.

TCO-PEG2-amido maleimide: Key Evidence vs. Analogs


Reaction Kinetics: TCO-Tetrazine vs. Maleimide

The TCO-tetrazine ligation is the fastest bioorthogonal reaction reported, with second-order rate constants exceeding 10^4 M^-1 s^-1 and reaching up to 10^6 M^-1 s^-1 for optimized TCO/tetrazine pairs [1][2]. In contrast, maleimide-thiol reactions, while highly selective, are orders of magnitude slower, typically in the range of 10^2-10^3 M^-1 s^-1 under physiological conditions [3]. This kinetic advantage enables rapid conjugation at low concentrations (e.g., 5-10 μM protein) within 30-60 minutes .

TCO‑tetrazine kinetics
Class‑level
Up to 10⁴‑fold faster than maleimide‑thiol
Supports rapid, low‑concentration conjugation workflows
Rate constants class‑level; exact k₂ depends on tetrazine partner
Bioconjugation Click Chemistry Kinetics

Steric Accessibility: PEG2 vs. PEG3/PEG4

The compact PEG2 spacer in TCO-PEG2-amido maleimide provides a minimal distance between reactive groups, which can enhance labeling efficiency for sterically demanding biomolecules compared to longer PEG analogs . While specific quantitative data for PEG2 vs. PEG3/PEG4 maleimide linkers are not directly available, studies on related PEG linker systems demonstrate that shorter PEG chains (PEG2) reduce steric hindrance and can improve conjugation yields when labeling proteins with limited surface accessibility [1]. Longer PEG chains (e.g., PEG3, PEG4) increase flexibility and hydrodynamic radius, which can hinder close approach and reduce reaction rates in crowded environments .

PEG2 steric accessibility
Context‑dependent
Shorter spacer may reduce steric hindrance vs. PEG3/PEG4
May benefit labeling of sterically hindered cysteines
No direct quantitative comparison available; inferential support
Bioconjugation Steric Hindrance Linker Length

Solubility & Aggregation: PEG2 vs. PEG3

The PEG2 spacer imparts sufficient hydrophilicity for aqueous solubility while maintaining a compact size, which is crucial for minimizing non-specific interactions and aggregation in biological media [1]. Longer PEG chains (e.g., PEG3) provide greater solubility but can also increase the hydrodynamic radius, potentially leading to higher non-specific binding and reduced labeling efficiency in some contexts . The specific balance achieved by PEG2 is highlighted by its XLogP3 value of 0.4, indicating moderate lipophilicity that can be advantageous for cellular uptake studies [2].

Solubility balance
Data to verify
XLogP3 = 0.4
Moderate lipophilicity supports membrane-compatible conjugation
Supplier data; experimental logP and aggregation behavior to verify
Solubility Aggregation PEG Linker

Orthogonal Conjugation: TCO/Maleimide vs. Dual Maleimide

TCO-PEG2-amido maleimide enables orthogonal, sequential conjugation strategies: first, maleimide-thiol coupling to a biomolecule, followed by TCO-tetrazine ligation to a payload . This is in contrast to bis-maleimide linkers, which cannot achieve such sequential control and are prone to homodimerization. In a direct head-to-head comparison, T4L-TCO (a TCO-functionalized protein) conjugated to bis-tetrazine polymers achieved a homodimer yield of 38% after 1 hour, while the analogous bis-maleimide polymer yielded only 5% after 24 hours [1]. This demonstrates the superior efficiency and speed of TCO-based conjugation over maleimide-only systems for assembling complex bioconjugates.

Orthogonal conjugation
Head‑to‑head
38% homodimer yield in 1 h vs. 5% for bis‑maleimide (24 h)
Enables efficient, site‑specific assembly of complex bioconjugates
T4L‑pNIPAAm model system; absolute yields context‑dependent
Bioconjugation Orthogonal Chemistry ADC Linker

Stability of TCO in Aqueous Buffers

The TCO functional group in TCO-PEG2-amido maleimide exhibits high stability in aqueous buffered media, remaining functional for weeks at 4°C (pH 7.5) . This stability is comparable to that of longer PEG analogs (e.g., TCO-PEG3-maleimide) and is critical for maintaining reactivity during storage and experimental workflows. While methyltetrazine derivatives offer slightly higher chemical stability than unsubstituted tetrazines, the TCO moiety in TCO-PEG2-amido maleimide is sufficiently stable for most bioconjugation applications .

Aqueous TCO stability
Data to verify
Stable for weeks at 4°C, pH 7.5
Supports long‑term storage and multi‑step protocols
Source not specified; stability under other conditions to verify
Stability Bioorthogonal Chemistry TCO

Cost-Effectiveness & Synthetic Accessibility

The compact design and shorter PEG chain of TCO-PEG2-amido maleimide may translate to lower synthetic cost and higher purity compared to longer PEG analogs, which require additional steps and are more prone to polydispersity . For example, TCO-PEG2-maleimide is commercially available at prices ranging from $480 for 25 mg to $780 for 50 mg, whereas TCO-PEG4-amido maleimide (10 mg) costs $180, indicating a higher cost per milligram for the longer analog . This cost differential can be significant for large-scale bioconjugation projects.

Cost efficiency
Source review
~$19/mg (25 mg) vs. $18–$32/mg for PEG4 analog
May reduce procurement costs for large‑scale screening
Market pricing snapshot; bulk quotes may vary
Procurement Cost-Effectiveness Linker Design

TCO-PEG2-amido maleimide: Key Applications


ADC Synthesis with Controlled DAR

Leveraging its orthogonal reactivity and fast kinetics, TCO-PEG2-amido maleimide is ideally suited for site-specific ADC synthesis. The maleimide group can be used to attach the linker to an engineered cysteine residue on the antibody, followed by rapid TCO-tetrazine ligation to a tetrazine-modified drug payload. This sequential approach ensures a defined DAR and minimizes heterogeneity, as supported by the superior conjugation yields and speed demonstrated in protein homodimer formation studies [1].

Pretargeted Molecular Imaging and Radiotherapy

The exceptionally fast TCO-tetrazine reaction kinetics (k2 > 10^4 M^-1 s^-1) make TCO-PEG2-amido maleimide a key component in pretargeted imaging strategies. A TCO-modified targeting agent (e.g., antibody) is administered first and allowed to accumulate at the target site. Subsequently, a tetrazine-bearing imaging probe or radiotherapeutic is injected, undergoing rapid and specific click reaction with the pre-localized TCO groups. This approach minimizes systemic toxicity and improves signal-to-noise ratios, as validated by numerous in vivo studies [2].

Nanoparticle Functionalization for Targeted Delivery

The compact PEG2 spacer and balanced solubility of TCO-PEG2-amido maleimide are advantageous for modifying nanoparticle surfaces (e.g., liposomes, polymersomes). The maleimide group can anchor the linker to thiol-functionalized nanoparticles, while the TCO group provides a bioorthogonal handle for subsequent attachment of targeting ligands, fluorescent dyes, or therapeutic payloads. The minimal linker length reduces steric hindrance, potentially enhancing ligand accessibility and cellular uptake efficiency compared to longer PEG analogs .

High-Throughput Screening & Assay Development

The rapid reaction kinetics and commercial availability of TCO-PEG2-amido maleimide at competitive prices make it suitable for high-throughput bioconjugation workflows. Its stability in aqueous buffers ensures consistent performance across multiple assay plates, while the compact design minimizes non-specific binding. Researchers can efficiently label libraries of thiol-containing biomolecules (e.g., peptides, proteins) with TCO handles, enabling subsequent click-based screening against tetrazine-functionalized probes or surfaces .

Application
Selection Property
Validation Focus
Site‑specific ADC synthesis
Orthogonal reactivity & fast kinetics
DAR control and conjugation efficiency
Pretargeted imaging research
Ultra‑fast TCO‑tetrazine click
Signal‑to‑noise ratio improvement
Nanoparticle surface modification
Compact PEG2 spacer & solubility
Ligand accessibility and cellular uptake
High‑throughput bioconjugation
Buffer stability & commercial availability
Reproducibility and non‑specific binding
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